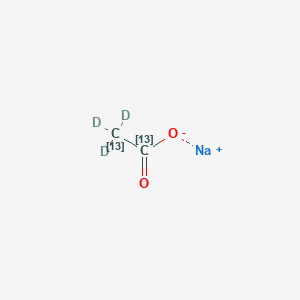

Sodium acetate-13C2,d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium acetate-13C2,d3: is an isotopically labeled compound where the carbon atoms are enriched with carbon-13 and the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research to trace metabolic pathways and study reaction mechanisms due to its unique isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium acetate-13C2,d3 involves the incorporation of isotopes of carbon (carbon-13) and hydrogen (deuterium) into the acetate molecule. One common method involves the reaction of sodium carbonate with acetic acid in an aqueous solution, optimizing reaction parameters to achieve high yields and purity of the labeled compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the incorporation of isotopic labels and achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Sodium acetate-13C2,d3 undergoes various chemical reactions similar to its unlabeled counterpart. These include:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although it is more commonly used as a source of acetate ions rather than undergoing oxidation or reduction itself.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides under basic conditions.

Redox Reactions: While not typically involved directly, this compound can be used in reactions with oxidizing or reducing agents to study metabolic pathways.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product would be an ester or an amide depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

Sodium acetate-13C2,d3 is widely used in NMR spectroscopy to study molecular structures and dynamics. Its isotopic labeling allows researchers to analyze reaction mechanisms and metabolic pathways with high precision. The compound participates in various chemical reactions similar to its unlabeled counterpart, including:

- Substitution Reactions : Acts as a nucleophile in nucleophilic substitution reactions.

- Oxidation and Reduction Reactions : While it does not typically undergo redox reactions itself, it can be used in studies involving oxidizing or reducing agents.

Biology

In biological research, this compound plays a critical role in tracing metabolic pathways involving acetate. This is essential for understanding various biochemical processes, including:

- Metabolic Pathway Tracing : Used extensively to study how acetate contributes to the acetyl-CoA pool in cells, which is vital for energy metabolism and fatty acid synthesis.

Case Study 1: Endothelial Cell Metabolism

Recent studies have shown that sodium acetate significantly influences endothelial cell metabolism by contributing to the acetyl-CoA pool, which is critical for cellular functions such as proliferation and differentiation .

Case Study 2: Cancer Metabolism

In cancer research, sodium acetate has been utilized to investigate its effects on tumor growth and metabolic reprogramming. Mice administered with heavy labeled sodium acetate demonstrated enhanced lipid synthesis and energy production, indicating the compound's role in supporting cancer cell growth .

Medicine

This compound is employed in medical research to study the metabolism of acetate within the human body. This research provides insights into metabolic disorders and potential therapeutic targets. For instance:

- Metabolic Disorders : Understanding how acetate metabolism is altered in conditions like diabetes or obesity can lead to new treatment strategies.

Industry

In industrial applications, this compound is valuable for developing new materials and optimizing production processes. Its isotopic labeling aids in tracing chemical reactions during manufacturing processes.

Mecanismo De Acción

The primary mechanism of action of sodium acetate-13C2,d3 involves its role as a source of acetate ions. These ions participate in various biochemical reactions, including the donation of acetyl groups in metabolic pathways. The isotopic labeling allows researchers to trace the movement of carbon and hydrogen atoms through these pathways, providing detailed insights into the underlying mechanisms .

Comparación Con Compuestos Similares

- Sodium acetate-1-13C,d3

- Sodium acetate-2-13C

- Acetic acid-13C2 sodium salt

Uniqueness: Sodium acetate-13C2,d3 is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope .

Actividad Biológica

Sodium acetate-13C2,d3 is an isotopically labeled compound where the carbon atoms are enriched with carbon-13 and the hydrogen atoms are replaced with deuterium. This unique labeling allows it to serve as a valuable tool in various biochemical and medical research applications, particularly in tracing metabolic pathways and studying reaction mechanisms.

- Chemical Formula : C2H3NaO2

- CAS Number : 123333-80-2

- Molecular Weight : 82.03 g/mol

The isotopic labeling enhances the compound's utility in nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into molecular dynamics and metabolic processes.

The primary mechanism of action of this compound is its role as a source of acetate ions. These ions participate in various biochemical reactions, including:

- Acetyl Group Donation : Acetate serves as a donor of acetyl groups in metabolic pathways.

- Energy Metabolism : Acetate can be converted into acetyl-CoA, which is crucial for energy production and fatty acid synthesis.

The dual isotopic labeling allows researchers to trace the movement of carbon and hydrogen atoms through these pathways, providing detailed insights into underlying mechanisms.

Research Applications

- Metabolic Pathway Tracing : this compound is extensively used to study metabolic pathways involving acetate, aiding in the understanding of various biochemical processes.

- NMR Spectroscopy : The compound's isotopic labeling makes it ideal for NMR studies, allowing researchers to analyze reaction mechanisms with high precision.

- Medical Research : It is utilized in studies examining the metabolism of acetate in human physiology, contributing to insights into metabolic disorders and potential therapeutic targets.

Case Study 1: Endothelial Cell Metabolism

Recent research highlighted the role of acetate in endothelial-to-mesenchymal transition (EndMT), a process linked to chronic vascular diseases. In this study, sodium acetate was shown to significantly influence endothelial cell metabolism by contributing to the acetyl-CoA pool, which is critical for cellular functions such as proliferation and differentiation .

Case Study 2: Cancer Metabolism

In a study focused on cancer metabolism, mice were provided with heavy labeled sodium acetate (either D3-acetate or 13C2-acetate) to investigate its effects on tumor growth and metabolic reprogramming. The findings suggested that acetate metabolism plays a crucial role in supporting cancer cell growth by enhancing lipid synthesis and energy production .

Comparative Analysis with Similar Compounds

| Compound | Isotopic Labeling | Unique Features |

|---|---|---|

| Sodium acetate-1-13C,d3 | Carbon-13 | Single carbon isotope labeling |

| Sodium acetate-2-13C | Carbon-13 | Focus on different carbon positions |

| Acetic acid-13C2 sodium salt | Carbon-13 | Similar applications but lacks deuterium labeling |

This compound stands out due to its dual isotopic labeling, which provides more detailed information in NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope.

Propiedades

IUPAC Name |

sodium;2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-SZRYOQPCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.038 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.